1-Bromo-4-fluoro-2-propoxybenzene

Overview

Description

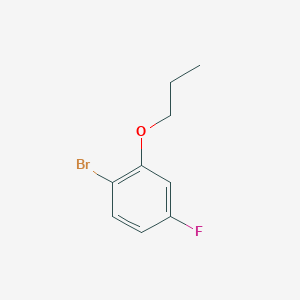

1-Bromo-4-fluoro-2-propoxybenzene is an organic compound with the molecular formula C9H10BrFO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the first position, a fluorine atom at the fourth position, and a propoxy group at the second position. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-fluoro-2-propoxybenzene can be synthesized through a multi-step process involving the following steps:

Bromination: The starting material, 4-fluoro-2-propoxybenzene, is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This step introduces the bromine atom at the first position of the benzene ring.

Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for bromination and purification can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-fluoro-2-propoxybenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to remove the bromine atom, forming 4-fluoro-2-propoxybenzene, using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Nucleophilic Substitution: Corresponding substituted benzene derivatives.

Oxidation: Aldehydes or carboxylic acids.

Reduction: 4-fluoro-2-propoxybenzene.

Scientific Research Applications

Scientific Research Applications

1-Bromo-4-fluoro-2-propoxybenzene is utilized in several areas of scientific research, including:

1. Organic Chemistry

- Intermediate in Synthesis : It serves as an intermediate in the synthesis of more complex organic compounds, facilitating various organic reactions.

2. Medicinal Chemistry

- Drug Development : The compound is investigated for its potential therapeutic applications, particularly as a candidate for developing new pharmaceuticals due to its unique reactivity patterns associated with halogenated compounds.

3. Biochemical Studies

- Enzyme Interaction Studies : Research indicates that halogenated compounds can act as enzyme inhibitors, enhancing binding affinity to specific enzymes involved in metabolic pathways . This property makes it valuable for studying biochemical interactions and pathways.

4. Agrochemical Production

- Pesticide Development : The compound is explored for its potential use in agrochemicals, particularly in developing new pesticides that leverage its biological activity against pests .

The biological activity of this compound can be attributed to its structural features:

- Antimicrobial Properties : Similar halogenated phenolic compounds have demonstrated antimicrobial activity, suggesting that this compound may also inhibit bacterial growth effectively.

- Cytotoxic Effects : In vitro studies indicate that exposure to halogenated compounds can alter cell viability and proliferation rates, which may have implications for cancer research.

Toxicological Profile

Preliminary assessments suggest varying degrees of toxicity associated with compounds similar to this compound. For instance, related compounds have shown acute toxicity with median lethal doses (LD50) ranging around 2,700 mg/kg in animal studies . However, specific toxicity data for this compound remains limited.

Case Studies

Several case studies highlight the applications and effects of this compound:

-

Antimicrobial Activity Study

- Research has demonstrated that brominated derivatives can effectively inhibit bacterial growth, indicating potential applications in developing antimicrobial agents.

-

Enzyme Inhibition Research

- Studies have shown that halogenated compounds can enhance binding affinity to specific enzymes involved in metabolic pathways, suggesting therapeutic applications.

-

Cellular Assays

- In vitro studies using cell lines exposed to halogenated compounds have shown alterations in cell viability and proliferation rates, indicating cytotoxic effects relevant for cancer research.

Mechanism of Action

The mechanism of action of 1-bromo-4-fluoro-2-propoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms, along with the propoxy group, contribute to the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and influence the compound’s effects in various applications.

Comparison with Similar Compounds

1-Bromo-2-fluoro-4-propoxybenzene: Similar structure but with different substitution pattern, leading to distinct reactivity and applications.

1-Bromo-4-fluorobenzene: Lacks the propoxy group, resulting in different chemical properties and uses.

4-Fluoro-2-propoxybenzene:

Uniqueness: 1-Bromo-4-fluoro-2-propoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in targeted chemical syntheses and specialized research applications.

Biological Activity

1-Bromo-4-fluoro-2-propoxybenzene is an organic compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H10BrF0, characterized by a benzene ring substituted with a bromine atom at the first position, a fluorine atom at the fourth position, and a propoxy group at the second position. This configuration contributes to its reactivity and interaction with biological targets.

Physical Properties:

- Appearance: Colorless liquid

- Solubility: Low water solubility

- Volatility: Moderate volatility

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Bromination of 4-Fluoro-2-propoxybenzene: This is often achieved using bromine in the presence of a catalyst.

- Purification: Following bromination, purification processes are employed to isolate the desired compound.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The presence of halogen atoms (bromine and fluorine) enhances its electrophilic properties, allowing it to participate in nucleophilic substitution reactions. The propoxy group may influence solubility and interaction with biological molecules.

Toxicological Studies

Research indicates that this compound exhibits significant toxicity in animal models. Key findings from toxicity studies include:

- Acute Oral Toxicity: The median lethal dose (LD50) was determined to be approximately 2,700 mg/kg in rats, with symptoms including tremors, weight loss, and lethargy observed at non-lethal doses .

- Inhalation Studies: The median lethal concentration (LC50) was found to be around 18,000 mg/m³, with exposure leading to respiratory distress and neurological symptoms .

Biological Applications

This compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structural features make it valuable for:

- Drug Development: Investigated for potential use in designing molecules with specific biological activities.

- Analytical Chemistry: Used as an internal standard in gas chromatography-mass spectrometry for the analysis of volatile organic compounds.

Case Study 1: Enzyme Interaction

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The compound demonstrated inhibition of enzyme activity, suggesting potential applications in drug development targeting metabolic disorders.

Case Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound exhibited selective cytotoxicity against certain cell types, highlighting its potential as an anticancer agent.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Chemical Formula | LD50 (mg/kg) | LC50 (mg/m³) |

|---|---|---|---|

| 1-Bromo-4-fluorobenzene | C6H4BrF | 2,700 | 18,000 |

| 1-Bromo-3-fluoro-2-methoxybenzene | C7H6BrFO | TBD | TBD |

| 1-Bromo-3-fluoro-5-methoxybenzene | C8H8BrF | TBD | TBD |

This table illustrates how variations in substituents can significantly affect toxicity profiles and biological activities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-Bromo-4-fluoro-2-propoxybenzene?

The synthesis typically involves sequential functionalization of a benzene ring. A common approach is:

- Bromination : Introduce bromine at the para position using FeBr₃ or AlBr₃ as a catalyst .

- Fluorination : Electrophilic fluorination via Balz-Schiemann reaction (using HNO₂ and HF) .

- Propoxylation : Alkylation of the hydroxyl group (after deprotection of a masked intermediate) with 1-bromopropane under basic conditions (K₂CO₃ or NaH in DMF) . Key Considerations : Purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate intermediates. Yield optimization often requires inert atmospheres (N₂/Ar) to prevent side reactions .

Q. Which spectroscopic techniques are essential for structural confirmation?

- ¹H/¹³C NMR : Identify substituent positions (e.g., propoxy CH₂ groups at δ ~1.0–1.5 ppm, aromatic protons at δ ~6.5–7.5 ppm) .

- Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., [M]⁺ at m/z ≈ 232) and fragmentation patterns .

- IR Spectroscopy : Detect C-Br (~500–600 cm⁻¹) and C-O-C (~1100 cm⁻¹) stretches .

Advanced Research Questions

Q. How can regioselectivity challenges in the propoxylation step be addressed?

Competing alkylation at the ortho position may occur due to steric hindrance. Strategies include:

- Directed Ortho Metalation : Use directing groups (e.g., -OMe) to block undesired positions before alkylation .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the alkoxide ion, favoring para substitution .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states to optimize reaction pathways .

Q. How do rotational isomers affect NMR data interpretation, and how can this be resolved?

The propoxy group’s rotation creates conformational isomers, leading to split peaks in NMR. Solutions:

- Variable-Temperature NMR : Elevating temperature (e.g., 60°C) averages signals, simplifying splitting patterns .

- 2D NMR (NOESY/ROESY) : Identify spatial proximity of protons to confirm dominant conformers .

Q. What strategies mitigate halogen exchange during synthesis?

Bromine-fluorine exchange can occur under harsh conditions (e.g., high-temperature fluorination). Mitigation involves:

- Low-Temperature Fluorination : Use HF-pyridine at 0°C to minimize side reactions .

- Protection/Deprotection : Mask reactive sites (e.g., silyl ethers) before halogenation steps .

Q. Data Analysis & Contradictions

Q. How to reconcile discrepancies in reported melting points for this compound?

Variations may arise from impurities or polymorphic forms. Standardize protocols:

- Recrystallization : Use a single solvent system (e.g., ethanol/water) for consistent crystal packing .

- DSC/TGA : Differential scanning calorimetry identifies polymorph transitions .

Q. Why do X-ray crystallography results sometimes conflict with computational bond-length predictions?

- Crystal Packing Effects : Intermolecular forces (e.g., van der Waals) distort bond lengths in solid-state vs. gas-phase calculations .

- Thermal Motion : Atomic displacement parameters (ADPs) in crystallography data refine dynamic vs. static structures .

Q. Applications in Research

Q. How is this compound utilized in medicinal chemistry?

- Pharmaceutical Intermediates : Serves as a precursor for kinase inhibitors (e.g., via Suzuki-Miyaura coupling to introduce aryl groups) .

- Fluorine Tagging : The fluorine atom aids in PET radiolabeling (¹⁸F substitution) for tracer development .

Q. What role does it play in materials science?

- Liquid Crystals : The propoxy group enhances mesogenic properties in self-assembling systems .

- Polymer Additives : Bromine acts as a flame retardant; fluorine improves thermal stability .

Q. Methodological Tables

| Synthetic Step | Optimal Conditions | Yield Range | Key Reference |

|---|---|---|---|

| Bromination | FeBr₃, Br₂, 80°C, 12h | 65–75% | |

| Fluorination | HF-pyridine, 0°C, 6h | 50–60% | |

| Propoxylation | K₂CO₃, 1-bromopropane, DMF, reflux, 8h | 70–80% |

| Analytical Technique | Critical Parameters | Reference |

|---|---|---|

| VT-NMR | 60°C, DMSO-d₆ | |

| X-ray Crystallography | SHELX-97 refinement, Mo-Kα radiation | |

| EI-MS | 70 eV ionization, direct inlet system |

Properties

IUPAC Name |

1-bromo-4-fluoro-2-propoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c1-2-5-12-9-6-7(11)3-4-8(9)10/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIYJCJNTNUSBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624020 | |

| Record name | 1-Bromo-4-fluoro-2-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473417-38-8 | |

| Record name | Benzene, 1-bromo-4-fluoro-2-propoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473417-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-fluoro-2-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.